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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B1291445

An In-depth Technical Guide to 4-Bromo-2,5-
difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4-Bromo-2,5-difluorobenzaldehyde, a key intermediate in the synthesis of
complex organic molecules for the pharmaceutical and agrochemical industries.[1] This
document outlines its chemical structure, physical characteristics, spectral data, synthesis and
purification protocols, and safety information.

Chemical Identity and Physical Properties

4-Bromo-2,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular
formula C7H3BrF20.[2][3] Its structure features a benzene ring substituted with a bromine atom,
two fluorine atoms, and a formyl group.

Table 1: Physical and Chemical Properties of 4-Bromo-2,5-difluorobenzaldehyde
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Property Value Reference
CAS Number 357405-75-5 [2]
Molecular Formula CsHsBrF20 [2][3]
Molecular Weight 221.00 g/mol [2][3]
Off-white to faint yellow
Appearance ] ] [4]
crystalline solid
Boiling Point 237 °C [4]
Density 1.758 g/cm3 [4]
Flash Point 97 °C [4]
76-81 °C (for the related
Melting Point isomer 4-Bromo-2,6-
difluorobenzaldehyde)
Expected to be slightly soluble
N in water and soluble in
Solubility ] ] [3]
common organic solvents like
ethanol, ether, and chloroform.
Store under inert gas (nitrogen
Storage

or argon) at 2-8°C.[4]

Spectroscopic Properties

Detailed experimental spectra for 4-Bromo-2,5-difluorobenzaldehyde are not readily

available in the public domain. However, based on the analysis of its structural analogs, the

following spectral characteristics can be predicted.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton

and the two aromatic protons.

Table 2: Predicted *H NMR Chemical Shifts for 4-Bromo-2,5-difluorobenzaldehyde
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Predicted Chemical o Coupling
Proton . Multiplicity
Shift (6, ppm) Constants (J, Hz)

Expected coupling to

Aldehydic (-CHO) ~10.30 Doublet the ortho fluorine atom
(~2.8 Hz2)

Aromatic (H-3) ~7.62 Doublet of Doublets J(H-F) and J(H-H)

Aromatic (H-6) ~7.50 Doublet of Doublets J(H-F) and J(H-H)

Note: The chemical shifts are based on data reported in a patent for this compound.[4] The
exact coupling patterns will be complex due to couplings with the fluorine atoms.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.

Table 3: Predicted 3C NMR Chemical Shifts for 4-Bromo-2,5-difluorobenzaldehyde

Carbon Predicted Chemical Shift (6, ppm)
Aldehydic (C=0) 185 - 195

Aromatic (C-Br) 110 - 120 (with C-F coupling)
Aromatic (C-F) 150 - 165 (with C-F coupling)
Aromatic (C-H) 115 - 130 (with C-F coupling)
Aromatic (C-CHO) 130 - 140 (with C-F coupling)

Note: The chemical shifts for the fluorinated carbons will appear as doublets due to C-F

coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies for 4-Bromo-2,5-difluorobenzaldehyde
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Functional Group Predicted Wavenumber (cm~?)
C-H stretch (aromatic) 3100 - 3000

C-H stretch (aldehyde) 2850 - 2750

C=0 stretch (aldehyde) 1710 - 1690

C=C stretch (aromatic) 1600 - 1450

C-F stretch 1250 - 1000

C-Br stretch 700 - 500

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak and characteristic
fragmentation patterns. A key feature will be the isotopic pattern of bromine (*°Br and 8!Br in
approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 5: Predicted Major Fragments in the Mass Spectrum of 4-Bromo-2,5-
difluorobenzaldehyde

miz Fragment

220/222 [M]* (Molecular ion)
191/193 [M-CHOJ*

141 [M-Br]*

113 [M-Br-COJ*

Synthesis and Purification

A common synthetic route to 4-Bromo-2,5-difluorobenzaldehyde involves the formylation of
1,4-dibromo-2,5-difluorobenzene.

Experimental Protocol: Synthesis

Reaction:
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1,4-dibromo-2,5-difluorobenzene is reacted with n-butyllithium in dry ether at -78°C to perform
a lithium-halogen exchange. The resulting aryllithium species is then quenched with N,N-
dimethylformamide (DMF) to introduce the formyl group.

Procedure:

Dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in dry diethyl ether under a nitrogen
atmosphere and cool the solution to -78°C.

e Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78°C.

 Stir the mixture at -78°C for 30 minutes.

e Add a solution of dry N,N-dimethylformamide (1.5 eq) in dry tetrahydrofuran (THF) dropwise.
 Allow the reaction mixture to warm to room temperature and stir for 1 hour.

e Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

o Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel using a mixture
of ethyl acetate and hexane as the eluent.

Procedure:
e Prepare a silica gel column using a slurry of silica in hexane.
e Load the crude product onto the column.

o Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl
acetate and gradually increasing the polarity).
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» Collect the fractions containing the desired product, as monitored by thin-layer
chromatography (TLC).

o Combine the pure fractions and evaporate the solvent to yield 4-Bromo-2,5-
difluorobenzaldehyde as a solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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